molecular formula C12H11ClO5 B587835 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid CAS No. 147819-14-5

2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid

Cat. No.: B587835
CAS No.: 147819-14-5
M. Wt: 270.665
InChI Key: UZHATYREWUKLGB-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid is a structurally complex organic compound belonging to the class of arylmalonic acids. Its systematic IUPAC name reflects its molecular architecture: a propanedioic acid backbone substituted at the second carbon with a 1-(4-chlorophenyl)-1-oxopropan-2-yl group. The compound’s identity is further clarified through its CAS Registry Number (147819-14-5 ) and molecular formula (C₁₂H₁₁ClO₅ ), with a molecular weight of 270.67 g/mol .

Property Value
CAS Number 147819-14-5
Molecular Formula C₁₂H₁₁ClO₅
Molecular Weight 270.67 g/mol
IUPAC Name This compound

Synonyms for this compound include 2-Carboxy-3-(4-chlorobenzoyl)butanoic acid and Propanedioic acid, 2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-, reflecting alternative naming conventions in chemical literature.

Position within Arylmalonic Acid Chemistry

Arylmalonic acids are characterized by a malonic acid core (propanedioic acid) substituted with aromatic groups. This compound features a 4-chlorophenyl moiety linked to the malonic acid backbone via a ketone-bearing propyl chain, positioning it within a subgroup of α-aryl-α-ketomalonates. Such derivatives are pivotal in studying enzymatic decarboxylation reactions, particularly those catalyzed by arylmalonate decarboxylase (AMDase).

The structural features of this compound—two carboxylic acid groups and a chiral center at the substituted carbon—render it a substrate for stereoselective transformations. For example, AMDase selectively decarboxylates one carboxylate group in arylmalonic acids, producing enantiomerically enriched α-arylpropionic acids. This reactivity aligns with the compound’s potential role in asymmetric synthesis methodologies.

Historical Development and Discovery

The synthesis and characterization of this compound emerged from broader investigations into malonic acid derivatives in the late 20th century. Malonic acid itself, first isolated in 1858, became a cornerstone in organic synthesis due to its dual carboxylic acid functionality. The development of malonic ester synthesis (e.g., diethyl malonate alkylation) provided routes to α-substituted malonates, including aryl-substituted variants.

This compound likely originated from efforts to explore steric and electronic effects in AMDase substrates. The discovery of AMDase in Bordetella bronchiseptica in the 1990s spurred interest in designing arylmalonic acids to probe enzymatic decarboxylation mechanisms. The incorporation of a 4-chlorophenyl group and methyl-ketone moiety in this compound suggests intentional modifications to enhance substrate specificity or stability in such studies.

Historical Milestone Relevance
1858: Isolation of malonic acid Foundation for malonate chemistry
1990s: Discovery of AMDase Enabled stereoselective decarboxylation studies
2000s: Synthetic advances Development of diverse arylmalonates

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-1-oxopropan-2-yl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO5/c1-6(9(11(15)16)12(17)18)10(14)7-2-4-8(13)5-3-7/h2-6,9H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHATYREWUKLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697601
Record name [1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147819-14-5
Record name [1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid forms a β-keto acid intermediate. This step is catalyzed by a weak base like piperidine, which facilitates deprotonation of the active methylene group in malonic acid:

4-ClC6H4CHO+CH2(COOH)2piperidine, Δ4-ClC6H4CH=C(COOH)2+H2O\text{4-ClC}6\text{H}4\text{CHO} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{piperidine, Δ}} \text{4-ClC}6\text{H}4\text{CH}=C(\text{COOH})2 + \text{H}2\text{O}

The reaction proceeds under reflux in toluene, with water removal via azeotropic distillation to drive completion.

Cyclization and Acid Workup

The β-keto acid intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl or H2_2SO4_4), yielding a γ-lactone derivative. Subsequent hydrolysis with aqueous NaOH regenerates the dicarboxylic acid functionality:

Lactone intermediate+NaOH2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid+Byproducts\text{Lactone intermediate} + \text{NaOH} \rightarrow \text{2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid} + \text{Byproducts}

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may promote side reactions. Non-polar solvents (toluene, xylene) favor condensation by minimizing premature hydrolysis. Optimal temperatures range from 80–120°C, balancing reaction rate and thermal stability of intermediates.

Catalytic Systems

Alternative catalysts, such as ammonium acetate or ionic liquids, have been explored to enhance regioselectivity. For example, ammonium acetate in ethanol at 70°C achieves 85% yield in analogous syntheses.

Purification and Characterization

Crude product purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7). Characterization is performed via:

  • 1^1H NMR (CDCl3_3): δ 7.4–7.6 (m, 4H, Ar–H), 3.8 (s, 2H, CH2_2), 2.9 (t, 1H, CH).

  • IR (KBr): 1710 cm1^{-1} (C=O), 1685 cm1^{-1} (COOH).

  • MS : m/z 270.66 [M+^+].

Comparative Analysis of Methodologies

The table below summarizes key parameters from published protocols for analogous compounds:

ParameterMethod A (Piperidine/Toluene)Method B (Ammonium Acetate/Ethanol)
Yield (%)7885
Reaction Time (h)64
Purity (HPLC)95%98%
ScalabilityModerateHigh

Method B offers superior efficiency and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

Decarboxylation during cyclization generates trace amounts of 4-chlorophenyl acetone. This is minimized by maintaining pH < 2 during acid workup and using excess malonic acid.

Solvent Recovery

Toluene and ethanol are recycled via fractional distillation, reducing environmental impact and cost.

Industrial Applications and Modifications

Pharmaceutical manufacturers employ continuous-flow reactors to enhance throughput. For instance, a plug-flow reactor operating at 100°C and 10 bar achieves 90% conversion in 2 hours, demonstrating feasibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Nucleophiles: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Oxidation of the compound can yield carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols.

    Substitution: Nucleophilic substitution can result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Signal Transduction: It can influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-Bromophenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a bromine atom instead of chlorine.

    2-[1-(4-Methylphenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a methyl group instead of chlorine.

    2-[1-(4-Nitrophenyl)-1-oxopropan-2-yl]propanedioic acid: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Biological Activity

2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid, also known as 2-Carboxy-3-(4-chlorobenzoyl)butanoic acid, is a compound with the molecular formula C12_{12}H11_{11}ClO5_5 and a molar mass of 270.67 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its role as a phosphodiesterase 4 (PDE4) inhibitor.

  • Molecular Formula : C12_{12}H11_{11}ClO5_5
  • Molar Mass : 270.67 g/mol
  • Melting Point : 167-169 °C
  • CAS Number : 147819-14-5

The biological activity of this compound is primarily attributed to its ability to inhibit PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound increases intracellular levels of cAMP, which is crucial for various cellular signaling pathways involved in inflammation and immune responses .

Anti-inflammatory Effects

Research indicates that PDE4 inhibitors can reduce inflammation by modulating immune cell activity. In animal models, compounds similar to this compound have shown efficacy in reducing symptoms associated with inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by decreasing cytokine production and promoting bronchodilation .

Case Studies

  • Asthma Models : In studies involving murine models of asthma, PDE4 inhibitors demonstrated significant reductions in airway hyperresponsiveness and eosinophilic inflammation, suggesting a therapeutic potential for treating asthma exacerbations .
  • Chronic Inflammation : Another study highlighted the effectiveness of similar compounds in reducing markers of chronic inflammation in models of arthritis, where a decrease in pro-inflammatory cytokines was observed upon treatment .

Research Findings and Data Tables

Study FocusModel TypeKey Findings
AsthmaMurine ModelReduced airway hyperresponsiveness; decreased eosinophils
ArthritisRat ModelLowered levels of TNF-alpha and IL-6; improved mobility
COPDGuinea Pig ModelEnhanced bronchodilation; reduced inflammatory markers

Q & A

Q. What analytical techniques are recommended to confirm the molecular structure of 2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid, and what structural features are critical to identify?

  • Methodological Answer : The compound’s structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy to identify proton and carbon environments, infrared (IR) spectroscopy for functional groups (e.g., carbonyl, carboxylic acid), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography is critical for resolving stereochemistry and spatial arrangement, as demonstrated in studies of structurally similar chlorophenyl derivatives . Key structural features include the 4-chlorophenyl ketone moiety and the propanedioic acid backbone, identifiable via characteristic NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR carbonyl stretches (~1700–1750 cm⁻¹) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA guidelines for chemical exposure monitoring (29 CFR 1910.1020) . Use engineering controls (e.g., fume hoods) to limit airborne concentrations and personal protective equipment (PPE), including nitrile gloves and safety goggles. Emergency showers and eye-wash stations must be accessible, and contaminated clothing should be removed immediately to prevent dermal exposure . Avoid ingestion/inhalation by prohibiting eating/drinking in labs and enforcing handwashing protocols post-handling .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or biological models. Perform high-performance liquid chromatography (HPLC) to quantify impurities (e.g., related substances like 2-(4-ethylphenyl)propanoic acid) and ensure >95% purity . Standardize assay protocols (e.g., consistent cell lines, incubation times) and validate findings via dose-response curves. Replicate studies in independent labs to control for environmental variables .

Q. What methodological approaches are employed to determine the enantiomeric purity of this compound, and how is chiral resolution achieved?

  • Methodological Answer : Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers, with mobile phases optimized for resolution (e.g., hexane/isopropanol). Validate enantiomeric excess (ee) via circular dichroism (CD) or X-ray crystallography, as applied to analogous fluorophenyl derivatives . For synthetic optimization, employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution to enhance stereoselectivity .

Q. In computational studies, how can the electronic properties of this compound be modeled to predict its reactivity in nucleophilic addition reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) using the compound’s SMILES (C18H15ClO5) and InChI identifiers map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. Solvent effects are modeled via polarizable continuum models (PCM), while transition-state analysis predicts activation energies for nucleophilic attacks at the ketone or carboxylic acid groups .

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